In-Depth Technical Guide: Synthesis and Characterization of Sodium Tetrakis(pentafluorophenyl)borate
In-Depth Technical Guide: Synthesis and Characterization of Sodium Tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]), a versatile salt widely utilized as a catalyst, reagent, and in materials science. Its bulky, weakly coordinating anion is key to its utility in stabilizing reactive cationic species.
Physicochemical Properties
Sodium tetrakis(pentafluorophenyl)borate is a white to off-white crystalline solid.[1] It is soluble in polar organic solvents such as methanol, dichloromethane, chloroform, and acetone, and also demonstrates solubility in water.[2] The compound is known for its high thermal and electrochemical stability.[2]
Table 1: Physicochemical Data of Sodium Tetrakis(pentafluorophenyl)borate
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄BF₂₀Na | [1][3] |
| Molecular Weight | 702.03 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Decomposition Temperature | 315 °C | [4] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Synthesis
The most common and reliable method for the synthesis of sodium tetrakis(pentafluorophenyl)borate is through a Grignard reaction, followed by salt metathesis. This process involves the formation of a pentafluorophenyl Grignard reagent, which then reacts with a boron source.
Synthesis Workflow
Caption: Grignard-based synthesis of Sodium Tetrakis(pentafluorophenyl)borate.
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established literature procedures. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Bromopentafluorobenzene
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Magnesium turnings
-
Anhydrous diethyl ether
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Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
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Saturated aqueous sodium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromopentafluorobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide.
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Borate Formation: In a separate flask, dissolve tris(pentafluorophenyl)borane in anhydrous diethyl ether. Cool this solution in an ice bath.
-
Reaction: Slowly add the prepared Grignard reagent to the solution of tris(pentafluorophenyl)borane with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Salt Metathesis and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride. This will result in the formation of a biphasic mixture.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Isolation: Filter the dried organic solution and remove the solvent under reduced pressure to yield the crude sodium tetrakis(pentafluorophenyl)borate. The product can be further purified by washing with a non-polar solvent like pentane or hexane to remove any organic impurities, followed by drying in a vacuum oven.
Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized sodium tetrakis(pentafluorophenyl)borate.
Table 2: Spectroscopic Characterization Data
| Technique | Parameter | Expected Value/Observation | Reference(s) |
| ¹⁹F NMR | Chemical Shift (δ) | ortho-F: -130 to -140 ppm | [1] |
| meta-F: -160 to -165 ppm | [1] | ||
| para-F: -150 to -155 ppm | [1] | ||
| ¹¹B NMR | Chemical Shift (δ) | -6 to -15 ppm | [1][5] |
| ¹³C NMR | Chemical Shift (δ) | Data not available in the searched literature. Expected signals in the aromatic region, with C-F and C-B couplings. | |
| FT-IR | Key Vibrations | C-F stretching and bending modes, B-C stretching, and aromatic C=C stretching bands are expected. Specific peak positions are not detailed in the searched literature. | |
| Mass Spectrometry | Anion Mass [B(C₆F₅)₄]⁻ | Calculated m/z: 679.0. Specific experimental data is not available in the searched literature. | [3] |
Note on Characterization:
-
¹H NMR: Due to the absence of protons in the tetrakis(pentafluorophenyl)borate anion, the ¹H NMR spectrum of the pure sodium salt should only show signals corresponding to residual solvents or impurities.
-
FT-IR: The infrared spectrum is expected to be complex due to the numerous vibrational modes of the pentafluorophenyl rings. Strong absorptions are anticipated for the C-F bonds.
-
Mass Spectrometry: Electrospray ionization in negative mode (ESI-) would be a suitable technique to observe the [B(C₆F₅)₄]⁻ anion.
Applications
Sodium tetrakis(pentafluorophenyl)borate is a key compound in various fields of chemical research and development:
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Catalysis: It serves as a co-catalyst or a precursor to catalysts in polymerization reactions, particularly for olefins.[4] Its non-coordinating nature allows for the generation of highly reactive cationic metal centers.
-
Electrochemistry: Due to its high stability and the non-coordinating nature of its anion, it is employed as a supporting electrolyte in non-aqueous electrochemical studies.[2]
-
Materials Science: Derivatives of this salt are used in the development of advanced materials.
-
Pharmaceutical Intermediates: It is utilized in the synthesis of new pharmaceutical intermediates.[4]
This technical guide provides a foundational understanding of the synthesis and characterization of sodium tetrakis(pentafluorophenyl)borate. For specific applications, further optimization of the synthetic and purification protocols may be required. Researchers are advised to consult the primary literature for more detailed experimental conditions and safety precautions.
References
- 1. Buy Sodium tetrakis(pentafluorophenyl)borate | 149213-65-0 [smolecule.com]
- 2. Sodium Tetrakis(4-fluorophenyl)borate | 25776-12-9 | Benchchem [benchchem.com]
- 3. Sodium tetrakis pentafluorophenyl borate | C24BF20Na | CID 23672441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Tetrakis (pentafluorophenyl) Borate-China Moltec Materials Corp [mat99.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
